![molecular formula C17H15N3O3S B2739736 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 392324-50-4](/img/structure/B2739736.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DT-13 and has been studied extensively for its biological and physiological effects. In
作用机制
DT-13 exerts its biological effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the degradation of extracellular matrix and play a crucial role in cancer invasion and metastasis. HDACs are involved in the regulation of gene expression and have been found to be dysregulated in various diseases such as cancer and neurodegenerative diseases. DT-13 has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DT-13 has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to inhibit the migration and invasion of cancer cells. In animal models, DT-13 has been found to improve cognitive function and reduce neuronal damage. DT-13 has also been found to have a protective effect on the liver and can potentially be used to treat liver diseases.
实验室实验的优点和局限性
DT-13 has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yield and purity. DT-13 has also been found to have a low toxicity profile and can be used in various in vitro and in vivo experiments. However, the limitations of DT-13 include its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
DT-13 has shown promising results in various scientific research fields, and several future directions can be explored. One possible direction is to study the potential of DT-13 in combination therapy with other drugs for cancer treatment. Another direction is to explore the potential of DT-13 in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies can also be conducted to explore the mechanism of action of DT-13 and its potential targets. Finally, the development of more water-soluble derivatives of DT-13 can be explored to improve its bioavailability and pharmacokinetics.
合成方法
The synthesis of DT-13 involves the condensation of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with 4,5-dihydronaphtho[1,2-d]thiazole-2-amine. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity through column chromatography.
科学研究应用
DT-13 has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DT-13 has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neuroprotection, DT-13 has been found to have a protective effect on neurons and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, DT-13 has been shown to reduce inflammation in various animal models of inflammation.
属性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-13(9-20-14(22)7-8-15(20)23)18-17-19-16-11-4-2-1-3-10(11)5-6-12(16)24-17/h1-4H,5-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKZYUOIWSSUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



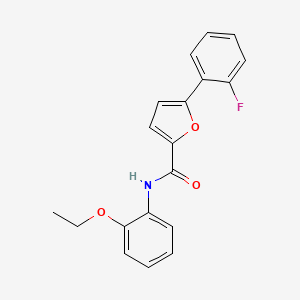


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2739663.png)
(prop-2-yn-1-yl)amine](/img/structure/B2739664.png)
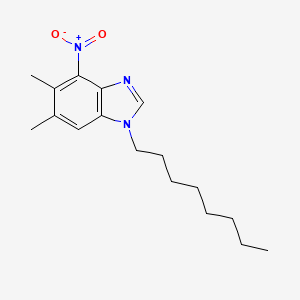

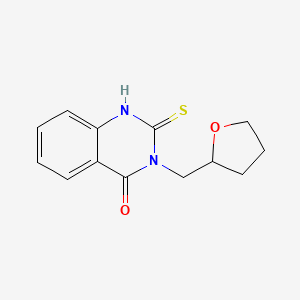
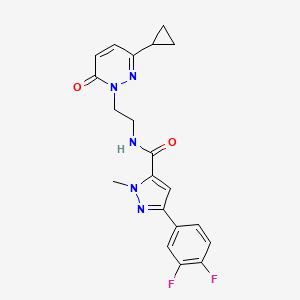
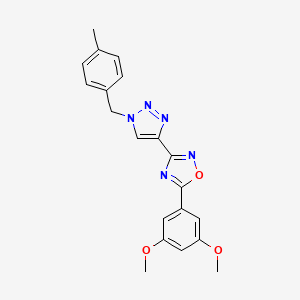
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)